Dihydrouridine Diphosphate Glucose Preserves Native Oxidation Kinetics in UDP-Glucose Dehydrogenase
Dihydrouridine diphosphate glucose (DDP-glucose) functions as a substrate for UDP-glucose dehydrogenase with oxidation rates nearly identical to those of the native UDP-glucose substrate across a range of pH values. In contrast, the closely related analog 5-hydroxyuridine diphosphate glucose exhibits significantly reduced activity, ranging from one-sixth to one-half of the native rate depending on pH [1]. This demonstrates that saturation of the uracil ring preserves catalytic competency, whereas hydroxyl substitution disrupts it.
| Evidence Dimension | Substrate oxidation rate by UDP-glucose dehydrogenase |
|---|---|
| Target Compound Data | Rate nearly identical to UDP-glucose at various pH values |
| Comparator Or Baseline | UDP-glucose (native substrate); 5-Hydroxyuridine diphosphate glucose (analog) |
| Quantified Difference | DDP-glucose: ~100% of UDP-glucose rate (pH-independent); 5-Hydroxyuridine analog: 16.7% of UDP-glucose rate at pH 8.7; 50% at pH 7.0 |
| Conditions | UDP-glucose dehydrogenase enzyme assay; pH 7.0–8.7; NAD+ as cofactor |
Why This Matters
Investigators requiring a UDP-glucose dehydrogenase substrate that retains native-like kinetics while bearing a modified uracil ring for mechanistic or structural studies must use DDP-glucose; the hydroxylated analog introduces pH-dependent rate reductions that confound interpretation.
- [1] Roy-Burman, S.; Roy-Burman, P.; Visser, D.W. Uridine Diphosphate Glucose Dehydrogenase: Studies with 5-Hydroxyuridine Diphosphate Glucose and 5,6-Dihydrouridine Diphosphate Glucose. J. Biol. Chem., 243(8), 1692–1697 (1968). View Source
